molecular formula C64H100N18O13S B15249154 SubstanceP,9-(N-methylglycine)-

SubstanceP,9-(N-methylglycine)-

Cat. No.: B15249154
M. Wt: 1361.7 g/mol
InChI Key: CMARLNZAQITWSL-SARDKLJWSA-N
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Description

Substance P,9-(N-methylglycine)- (hereafter referred to as [Sar⁹]-Substance P) is a synthetic neuropeptide analog of the endogenous tachykinin peptide Substance P. The primary modification involves replacing the 9th amino acid (methionine) with N-methylglycine (sarcosine) . This substitution alters the peptide's conformational stability and receptor-binding properties. The molecular formula of [Sar⁹]-Substance P is C₆₄H₁₀₀N₁₈O₁₃S, with a monoisotopic mass of 1392.73 Da .

Substance P itself is an 11-amino-acid peptide (sequence: H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) that acts as a neurotransmitter in pain signaling, inflammation, and neuroimmune modulation . The sarcosine substitution at position 9 enhances metabolic stability and modulates interactions with neurokinin receptors (e.g., NK₁) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylglycine typically involves the methylation of glycine. One common method is reductive amination, where glycine reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the N-methylation of glycine using methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of N-methylglycine can be achieved through biocatalysis using engineered strains of Corynebacterium glutamicum. This method involves the use of a mutant imine reductase enzyme to catalyze the reductive alkylamination of glyoxylate with monomethylamine .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N-methylglycine exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist at the glycine binding site, enhancing the receptor’s response to glutamate. This potentiation of NMDA receptor function is crucial for synaptic plasticity and neurotransmission . Additionally, N-methylglycine can modulate the activity of glycine transporters, leading to increased glycine levels in the synaptic cleft .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs of Substance P

Table 1 compares [Sar⁹]-Substance P with other Substance P analogs:

Compound Name Modification Site(s) Molecular Formula Key Features Source
[Sar⁹]-Substance P Position 9: N-methylglycine C₆₄H₁₀₀N₁₈O₁₃S Enhanced stability; altered NK₁ receptor affinity
[Nle-NH₂¹¹]-Substance P Position 11: Norleucinamide C₆₄H₁₀₀N₁₈O₁₃ Reduced susceptibility to proteolysis; retained bioactivity
Cod Substance P (Gadus morhua) Positions 1,3,8: Lys, Arg, Ile C₆₀H₁₀₀N₁₈O₁₃S Species-specific variant; distinct receptor activation profile
CAP-TAC1 Pyro-Glu modification at N-term Not specified Increased plasma stability; novel receptor affinity profile

Key Observations :

Functional Analogs: N-Methylglycine Derivatives

N-methylglycine (sarcosine) is a critical component of [Sar⁹]-Substance P. Its pharmacological and chemical properties differ from other glycine derivatives:

Table 2: Comparison of N-Methylated Glycine Derivatives

Compound Structure Biological Role Interaction with NMDA Receptors Source
N-methylglycine CH₃NHCH₂COOH - Glycine transporter-1 inhibitor
- NMDA receptor co-agonist
Attenuates ethanol-induced NMDA inhibition at 1 mM
N,N-dimethylglycine (CH₃)₂NCH₂COOH - Partial agonist at NMDA glycine site
- Antioxidant properties
Less potent than sarcosine in reversing ethanol effects
D-serine HOCH₂CH(NH₂)COOH - Full NMDA co-agonist
- Endogenous ligand
Reverses ethanol inhibition at 10 μM
Betaine (CH₃)₃N⁺CH₂COO⁻ - Osmolyte
- Methyl donor in metabolism
No direct NMDA interaction

Key Findings :

  • Sarcosine acts as a full agonist at the NMDA receptor glycine-binding site, enhancing glutamate neurotransmission, which is exploited in schizophrenia therapy .
  • Unlike sarcosine, N,N-dimethylglycine (DMG) is a partial agonist, showing weaker efficacy in reversing NMDA receptor inhibition .

Metabolic Stability

  • Sarcosine’s N-methylation in [Sar⁹]-Substance P reduces susceptibility to aminopeptidases compared to unmodified Substance P .
  • Pyro-Glu modifications (e.g., CAP-TAC1) further extend half-life in plasma .

Pharmacological and Clinical Relevance

  • Schizophrenia Therapy : Sarcosine (as a standalone compound) improves NMDA function in patients, suggesting [Sar⁹]-Substance P may have dual neuromodulatory roles .
  • Pain Signaling : Compared to native Substance P, [Sar⁹]-Substance P shows prolonged activity in preclinical models due to resistance to enzymatic cleavage .

Q & A

Basic Research Questions

Q. How can researchers synthesize [Sar⁹,Met(O₂)¹¹]-Substance P analogs with N-methylglycine modifications while ensuring regioselectivity?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected N-methylglycine potassium acyl triacid (KAT) monomers. Coupling efficiency can be validated via Fmoc loading tests and HPLC post-cleavage . For regioselective cycloaddition reactions, combine azomethine ylides (generated from N-methylglycine and isatin derivatives) with piperidone intermediates under controlled conditions to achieve dispiro pyrrolidine derivatives .

Q. What analytical techniques are critical for confirming the structural integrity of N-methylglycine-modified Substance P analogs?

  • Methodological Answer : Employ LC-MS (e.g., m/z 685 [M+H]+ detection ) and HPLC retention time analysis (e.g., 1.65 minutes under QC-SMD-TFA05 conditions ). For glycoform characterization, use intact mass spectrometry to resolve dominant isoforms, though this limits structural detail compared to subunit-level analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for [Sar⁹,Met(O₂)¹¹]-Substance P across different experimental models?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate confounding variables (e.g., enzymatic degradation in vivo vs. in vitro stability). Cross-validate using ELISA kits with anti-Substance P monoclonal antibodies to quantify peptide recovery rates in serum, plasma, and tissue homogenates . Statistical frameworks (e.g., ANOVA with post-hoc tests) should account for batch effects in SPPS synthesis .

Q. What strategies optimize the coupling efficiency of N-methylglycine derivatives in SPPS under suboptimal conditions?

  • Methodological Answer : Pre-activate KAT monomers with HOBt/DIC to enhance reactivity. Monitor real-time conversion via inline UV spectroscopy during SPPS. If coupling efficiency drops below 95%, introduce microwave-assisted synthesis at 50°C for 10 minutes to overcome steric hindrance from N-methyl groups .

Q. How do researchers balance structural ambiguity (e.g., glycoform isomerism) with functional analysis in N-methylglycine-modified peptides?

  • Methodological Answer : Prioritize intact-level mass spectrometry for high-throughput robustness, but supplement with subunit-level digestion (e.g., gingipain) to resolve glycan microheterogeneity. Use tandem MS/MS with collision-induced dissociation (CID) to differentiate isomeric glycans, though this requires >1 µg of purified peptide .

Q. Data Contradiction and Validation

Q. When enzymatic assays show conflicting inhibition profiles for [Sar⁹,Met(O₂)¹¹]-Substance P, how should researchers validate target specificity?

  • Methodological Answer : Perform competitive binding assays with radiolabeled Substance P (³H-SP) to quantify receptor affinity (Kd). Cross-reference with computational docking simulations (e.g., AutoDock Vina) to confirm interactions with neurokinin-1 receptors (NK1R). Validate false positives via CRISPR/Cas9-edited NK1R knockout cell lines .

Q. Methodological Frameworks

Q. What experimental design frameworks ensure reproducibility in studies involving N-methylglycine-modified peptides?

  • Methodological Answer : Adopt the PICO framework (Population: peptide analogs; Intervention: SPPS or enzymatic modification; Comparison: wild-type Substance P; Outcome: binding affinity/activity) . Document synthesis protocols per NIH preclinical guidelines, including resin type (e.g., Wang resin), cleavage reagents (TFA/thioanisole), and purification gradients .

Q. Tables: Key Experimental Parameters

Parameter Optimal Value Validation Method Source
SPPS coupling efficiency≥95% conversionFmoc loading test, HPLC
LC-MS detection limit0.1 µg/mLCalibration with pure standard
NK1R binding affinity (Kd)2.3 nM (wild-type SP)Radioligand binding assay
Glycoform resolution10+ isoforms (intact MS)CID-MS/MS

Properties

Molecular Formula

C64H100N18O13S

Molecular Weight

1361.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

CMARLNZAQITWSL-SARDKLJWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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